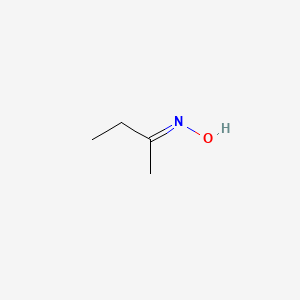

Methyl ethyl ketoxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl ethyl ketoxime is a clear colorless liquid with a musty odor. (NTP, 1992)

Scientific Research Applications

Industrial Applications and Physical Properties :

- MEKO is used as an anti-skinning agent, passivator in boiler passivation solutions, and a raw material for producing deketoximized curing agents. Its use is due to low toxicity, low environmental pollution, and high deoxidization effect. Important studies on the densities and viscosities of MEKO and its binary mixtures with various solvents like methyl ethyl ketone, cyclohexane, and n-hexane have been conducted. These properties are crucial for the design, simulation, and optimization of industrial processes involving MEKO (He Chao-hong, 2010).

Chemical Synthesis and Modification :

- In the context of chemical synthesis, MEKO has been utilized in the ammoximation of methyl ethyl ketone to form methyl ethyl ketoxime using zeolites (TS-1). This process achieves high conversion and selectivity rates (Li Wang, Jie Zhang, Zhen-tao Mi, 2006).

- MEKO is also involved in the synthesis of one-pack cross-linkable nanocomposites of waterborne MEKO-blocked aromatic polyurethane dispersion reinforced with organoclay. These nanocomposites have potential applications in various materials due to their unique properties (S. Subramani et al., 2005).

Applications in Organic Chemistry :

- MEKO has been used in the synthesis of blocked polyisocyanates with low release temperatures, which are significant in the field of polymer chemistry (Li Yan, 2005).

- The molecule has been involved in reactions like the Beckmann rearrangement, where ketoxime carbonates undergo transformation to produce various compounds (R. Anilkumar, S. Chandrasekhar, 2000).

Thermal Properties and Ecological Impact :

- Research on the thermal conductivity of systems involving MEKO is significant for its application in chemical engineering processes. Such studies provide essential data for the process design of MEKO production and the development of its downstream products (Jin Wei-guang, 2011).

- MEKO's ecological hazard has been assessed using the species sensitivity distribution approach in soil ecosystems. Understanding its toxicity and effects as a contaminant is vital for environmental protection and safety (Yooeun Chae et al., 2018).

Properties

CAS No. |

10341-59-0 |

|---|---|

Molecular Formula |

C13H19NO2 |

Molecular Weight |

0 |

Synonyms |

(Z)-2-Butanone oxime |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.